Bromoacetaldehyde diethyl acetal

Description

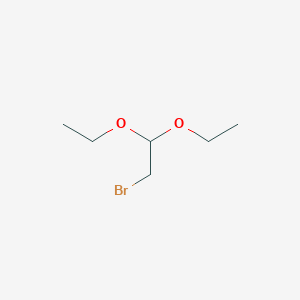

Structure

3D Structure

Properties

IUPAC Name |

2-bromo-1,1-diethoxyethane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H13BrO2/c1-3-8-6(5-7)9-4-2/h6H,3-5H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LILXDMFJXYAKMK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(CBr)OCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H13BrO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID2062111 | |

| Record name | 1,1-Diethoxy-2-bromoethane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2062111 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

197.07 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2032-35-1 | |

| Record name | Bromoacetaldehyde diethyl acetal | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2032-35-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ethane, 2-bromo-1,1-diethoxy- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002032351 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Bromoacetaldehyde diethyl acetal | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=8036 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Ethane, 2-bromo-1,1-diethoxy- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 1,1-Diethoxy-2-bromoethane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2062111 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-bromo-1,1-diethoxyethane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.016.355 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | BROMOACETALDEHYDE DIETHYL ACETAL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/M4DGX2BMU9 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Bromoacetaldehyde diethyl acetal chemical properties

An In-depth Technical Guide on Bromoacetaldehyde Diethyl Acetal

For Researchers, Scientists, and Drug Development Professionals

Published: December 23, 2025

Abstract

Bromoacetaldehyde diethyl acetal, also known as 2-bromo-1,1-diethoxyethane, is a key organic intermediate with significant applications in the synthesis of pharmaceuticals and other fine chemicals.[1][2] Its unique structure, featuring a protected aldehyde and a reactive bromide, makes it a versatile building block for constructing complex molecular architectures.[1][3] This document provides a comprehensive overview of its chemical and physical properties, spectral data, reactivity, synthesis protocols, and safety considerations, intended for professionals in research and development.

Chemical and Physical Properties

Bromoacetaldehyde diethyl acetal is a flammable, colorless to light yellow liquid.[1][4] It is characterized by its lachrymatory nature and should be handled with appropriate safety precautions.[5][6] The pure compound can be unstable, tending to darken over several days, while crude preparations may exhibit greater stability for longer periods.[1] It is immiscible with water and sensitive to moisture, light, and strong oxidizing agents.[3][7]

Table 1: Physical and Chemical Properties

| Property | Value | Source(s) |

| IUPAC Name | 2-bromo-1,1-diethoxyethane | [4][8] |

| Synonyms | Bromoacetal, 2,2-Diethoxyethyl bromide | [8] |

| CAS Number | 2032-35-1 | [4] |

| Molecular Formula | C₆H₁₃BrO₂ | [4][8] |

| Molecular Weight | 197.07 g/mol | [3][8] |

| Appearance | Colorless to light yellow clear liquid | [4] |

| Boiling Point | 66-67 °C / 18 mmHg | [1] |

| 62-63 °C / 15 mmHg | [5] | |

| Density | 1.31 g/mL at 25 °C | [1] |

| 1.274-1.278 g/mL | [2] | |

| Refractive Index (n²⁰/D) | 1.439 | [1] |

| 1.4365 - 1.4415 | [4] | |

| Flash Point | 51 °C (124 °F) | |

| 65 °C (149 °F) - closed cup | ||

| Solubility | Immiscible with water | [3] |

| Storage Temperature | 2-8 °C recommended | [1] |

Spectral Data

Spectroscopic analysis is crucial for the identification and purity assessment of bromoacetaldehyde diethyl acetal. While detailed spectral data is often found in dedicated databases, the following summarizes available information.

Table 2: Spectroscopic and Analytical Data

| Technique | Data Summary | Source(s) |

| Purity (GC) | ≥95.0% to ≥97.0% | [4] |

| NMR | Confirms structure | |

| FTIR | Conforms to structure | [4] |

| GC-MS | Major fragments observed at m/z 103, 123, 125 | [8] |

| Kovats Retention Index | 1005 (Semi-standard non-polar column) | [8] |

Reactivity and Synthetic Applications

Bromoacetaldehyde diethyl acetal serves as a potent electrophile and a masked acetaldehyde equivalent. Its primary utility is as a synthetic building block in the pharmaceutical industry.[1][3]

Key Applications:

-

Pharmaceutical Intermediates: It is a crucial precursor for the synthesis of antibiotics like erythromycin and cephalosporins.[1][9] It is also used to produce drugs for thyroid conditions, such as methimazole, and antihistamines like chlorpheniramine.[1][3]

-

Heterocycle Synthesis: The compound is widely used to construct various heterocyclic ring systems, which are core structures in many biologically active molecules.

-

Acetal Chemistry: It serves as an intermediate for the preparation of other α-heterosubstituted acetaldehyde acetals.[1][3]

-

Specific Reactions: It reacts with thiophenols to produce the corresponding ketones and diethyl acetals and with anhydrous trimethylamine to form glycine betaine aldehyde.[10]

Experimental Protocols: Synthesis

Several methods for the synthesis of bromoacetaldehyde diethyl acetal have been reported. The choice of method often depends on the scale, available starting materials, and desired purity.

Protocol 1: Synthesis from Vinyl Acetate and Bromine

This procedure is adapted from a well-established method described in Organic Syntheses.[5] It involves the bromination of vinyl acetate in the presence of ethanol.

Materials:

-

Vinyl acetate (5 moles)

-

Absolute ethanol (26 moles)

-

Bromine (5 moles), washed with concentrated H₂SO₄

-

Ice

-

10% Sodium carbonate solution

-

Anhydrous calcium chloride

Procedure:

-

A solution of vinyl acetate in absolute ethanol is prepared in a three-necked flask equipped with a stirrer, thermometer, and gas inlet tube.

-

The solution is cooled to approximately -10 °C using an ice-salt bath.

-

A rapid current of air is used to introduce bromine vapor into the stirred solution. The rate of addition is controlled to maintain the reaction temperature and is typically completed over 8-10 hours.

-

After bromine addition is complete, the mixture is allowed to stand overnight, reaching room temperature.

-

The reaction mixture is poured into ice water. The lower organic layer, containing the product and ethyl acetate, is separated.

-

The organic layer is washed sequentially with two portions of cold water and one portion of cold 10% sodium carbonate solution.

-

The product is dried over anhydrous calcium chloride.

-

Purification is achieved by vacuum distillation, collecting the fraction boiling at 62-63 °C/15 mmHg. The typical yield is 62-64%.[5]

Protocol 2: Synthesis from Paraldehyde

An alternative industrial method involves the bromination of paraldehyde followed by acetalization.[2]

Materials:

-

Paraldehyde

-

Copper catalyst

-

Concentrated sulfuric acid

-

Absolute ethanol

-

Elemental bromine

-

Inorganic dehydrating agent (e.g., anhydrous magnesium sulfate)

-

Dichloroethane

Procedure:

-

Catalyzed Bromination: Paraldehyde, copper catalyst, sulfuric acid, and ethanol are mixed. The mixture is cooled in a salt bath to between -5 and 0 °C. Bromine is added dropwise over 1-1.5 hours to yield an ethanol solution of bromoacetaldehyde.

-

Acetalization: An inorganic dehydrating agent is added to the bromoacetaldehyde solution. The mixture is heated to 35-40 °C for 5-6 hours.

-

Workup: Ice water is added, followed by neutralization with sodium carbonate to a pH of 6-7. The organic layer is separated.

-

Extraction & Purification: The aqueous layer is extracted twice with dichloroethane. The combined organic phases are distilled under reduced pressure to first recover the solvent, and then the product is collected by vacuum fractionation at 65-68 °C. The reported yield is 77-80%.[2]

Safety and Handling

Bromoacetaldehyde diethyl acetal is a hazardous substance and requires strict safety protocols.[11]

Hazard Identification:

-

Flammability: Flammable liquid and vapor (H226).[12]

-

Toxicity: Toxic if swallowed (H301) and toxic or fatal if inhaled (H331/H330).[3][12]

-

Irritation: Causes skin irritation (H315) and serious eye irritation (H319).[12]

-

Other Hazards: It is a lachrymator (causes tearing).[5][6] There is some evidence of potential developmental toxicity based on animal studies.[11]

Handling and Storage Recommendations:

-

Ventilation: Always handle in a well-ventilated area, preferably within a chemical fume hood.[7][11]

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including chemical-resistant gloves, safety goggles or a face shield, and a lab coat.[7][11] For operations where inhalation risk is high, a NIOSH-approved respirator is necessary.[7]

-

Fire Safety: Keep away from heat, sparks, open flames, and other ignition sources.[6][12] Use explosion-proof electrical equipment.[6] Take precautionary measures against static discharge.

-

Storage: Store in a cool, dry, well-ventilated area, typically between 2-8 °C.[3] Keep containers tightly closed and protected from light and moisture.[3][7] Store in a locked area.[6]

-

Incompatibilities: Avoid contact with strong acids and oxidizing agents.[3][7]

Emergency Procedures:

-

Inhalation: Remove the person to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.[6]

-

Skin Contact: Immediately wash the affected area with plenty of soap and water for at least 15 minutes. Remove contaminated clothing. Seek medical attention.[6]

-

Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.[6]

-

Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[6]

References

- 1. Bromoacetaldehyde diethyl acetal | 2032-35-1 [chemicalbook.com]

- 2. CN104230677A - Synthesis method for bromoacetaldehyde diethyl acetal - Google Patents [patents.google.com]

- 3. Bromoacetaldehyde diethyl acetal, 97% 100 g | Buy Online | Thermo Scientific Alfa Aesar | Fisher Scientific [fishersci.co.uk]

- 4. Bromoacetaldehyde diethyl acetal, 97% 500 g | Buy Online | Thermo Scientific Chemicals [thermofisher.com]

- 5. Organic Syntheses Procedure [orgsyn.org]

- 6. WERCS Studio - Application Error [assets.thermofisher.com]

- 7. fishersci.es [fishersci.es]

- 8. Ethane, 2-bromo-1,1-diethoxy- | C6H13BrO2 | CID 74852 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. Page loading... [guidechem.com]

- 10. Bromoacetaldehyde diethyl acetal 0.97 2-Bromo-1,1-diethoxyethane [sigmaaldrich.com]

- 11. datasheets.scbt.com [datasheets.scbt.com]

- 12. tcichemicals.com [tcichemicals.com]

Bromoacetaldehyde Diethyl Acetal: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Bromoacetaldehyde diethyl acetal, with the CAS Number 2032-35-1, is a pivotal organic intermediate with significant applications in the pharmaceutical and fine chemical industries.[1] This colorless to light yellow liquid serves as a stable and versatile building block, primarily recognized for its role in the synthesis of various active pharmaceutical ingredients (APIs), including antibiotics and medications for endocrine and allergic conditions.[2] Its utility stems from the masked aldehyde functionality, which allows for controlled and selective reactions, minimizing the formation of unwanted byproducts.[2] This guide provides an in-depth overview of its chemical and physical properties, detailed synthesis protocols, and key applications in drug development.

Chemical Structure and Identification

Bromoacetaldehyde diethyl acetal, also known as 2-bromo-1,1-diethoxyethane, possesses a straightforward aliphatic structure.[3] The molecule features a central carbon atom bonded to a bromine atom, a hydrogen atom, and a diethoxy acetal group. This acetal group protects the aldehyde functionality, rendering the molecule less reactive and more stable for specific synthetic transformations.

Chemical Structure:

Identifiers:

| Identifier | Value |

| CAS Number | 2032-35-1 |

| Molecular Formula | C6H13BrO2 |

| Molecular Weight | 197.07 g/mol |

| Synonyms | 2-Bromo-1,1-diethoxyethane, Bromoacetal[4] |

| InChI | 1S/C6H13BrO2/c1-3-8-6(5-7)9-4-2/h6H,3-5H2,1-2H3 |

| SMILES | CCOC(CBr)OCC |

Physicochemical Properties

A clear understanding of the physicochemical properties of bromoacetaldehyde diethyl acetal is essential for its handling, storage, and application in synthetic chemistry.

| Property | Value |

| Appearance | Colorless to light yellow liquid[5][6] |

| Boiling Point | 66-67 °C at 18 mmHg |

| Density | 1.31 g/mL at 25 °C |

| Refractive Index | n20/D 1.439 |

| Flash Point | 65 °C (149 °F) - closed cup |

| Solubility | Immiscible with water. Soluble in ethanol and ether.[2][7] |

| Stability | Moisture sensitive. May darken in storage. The pure acetal can be unstable and color over time.[2][6] |

| Storage | 2-8°C in a cool, dry, and well-ventilated area. |

Synthesis Methodologies

Several synthetic routes for the preparation of bromoacetaldehyde diethyl acetal have been reported. Below are detailed protocols for two common methods.

Synthesis via Catalytic Bromination and Acetalization

This method involves the bromination of paraldehyde followed by an acetalization reaction.[1]

Experimental Protocol:

-

Catalytic Bromination:

-

In a reaction kettle, dissolve 132 kg of paraldehyde, 1.4 kg of cuprous bromide (as a copper catalyst), and 0.4 L of concentrated sulfuric acid in 800 L of absolute ethanol with stirring.[1]

-

Cool the mixture to -5°C using an ice-salt bath.[1]

-

Slowly add 460 kg of elemental bromine dropwise to the reaction kettle over 3 hours, ensuring the reaction temperature is maintained below 0°C.[1]

-

After the addition is complete, allow the reaction to proceed for 1 hour at a temperature between -5°C and 0°C to yield an ethanol solution of bromoacetaldehyde.[1]

-

-

Acetalization:

-

To the ethanol solution of bromoacetaldehyde from the previous step, add 120 kg of an inorganic dehydrant such as anhydrous magnesium sulfate.[1]

-

Heat the mixture to 40°C and maintain this temperature for 5 hours.[1]

-

After the reaction period, add 250 L of ice water and stir for 15 minutes at room temperature.[1]

-

Neutralize the reaction solution by adding sodium carbonate.[1]

-

Allow the mixture to stand and separate into layers. Collect the organic layer.[1]

-

Extract the aqueous layer twice with dichloroethane.[1]

-

Combine all organic phases and recover the solvent via reduced pressure distillation.[1]

-

Further purify the product by reduced pressure distillation, collecting the fraction at 65-68°C to obtain high-purity bromoacetaldehyde diethyl acetal.[1]

-

Synthesis from 1,2-Dibromoethyl Ethyl Ether

This method utilizes 1,2-dibromoethyl ethyl ether and potassium hydroxide in ethanol.[8]

Experimental Protocol:

-

Prepare a solution of 101 g of potassium hydroxide in 500 ml of absolute ethanol.[8]

-

Dissolve 231.9 g of 1,2-dibromoethyl ethyl ether in 200 ml of absolute ethanol.[8]

-

With stirring, add the 1,2-dibromoethyl ethyl ether solution dropwise to the potassium hydroxide solution at 0°C.[8]

-

After the addition, boil the mixture in a water bath for 5 minutes.[8]

-

Pour the reaction mixture onto ice. The bromoacetaldehyde diethyl acetal will separate as a distinct layer.[8]

-

Separate the organic layer and extract the aqueous layer with ether.[8]

-

Combine the initial organic layer with the ether extracts and dry over anhydrous potassium carbonate.[8]

-

Remove the ether and ethanol by distillation.[8]

-

Purify the crude product by vacuum fractionation to yield bromoacetaldehyde diethyl acetal (boiling point 63°C/14 mm). The reported yield for this method is 83%.[8]

Applications in Drug Development

Bromoacetaldehyde diethyl acetal is a cornerstone intermediate in the synthesis of a variety of pharmaceuticals. Its protected aldehyde group allows for nucleophilic substitution at the bromine-bearing carbon without interference from the aldehyde.

Key Therapeutic Areas:

-

Antibiotics: It is a crucial precursor in the synthesis of broad-spectrum antibiotics, including dirithromycin and various cephalosporins.[2][7]

-

Endocrine Disorders: The compound is utilized in the production of medications for thyroid conditions, such as methimazole, which is used to treat hyperthyroidism.[2]

-

Allergic Conditions: Bromoacetaldehyde diethyl acetal is an intermediate in the synthesis of antihistamines like chlorpheniramine.[6]

-

Other Applications: It also serves as a building block for anticancer drugs, pesticides, and liquid crystal materials.[1]

Signaling Pathways and Experimental Workflows

The primary role of bromoacetaldehyde diethyl acetal is as a synthetic intermediate. The following diagrams illustrate its position in a generalized synthetic workflow and a conceptual pathway for its application.

Caption: Generalized workflow for the synthesis and use of the target compound.

Caption: Conceptual pathway for API synthesis using the target compound.

Safety and Handling

Bromoacetaldehyde diethyl acetal is classified as a hazardous substance and requires careful handling.

-

Hazard Classifications: Acute Toxicity (Inhalation and Oral), Skin Irritant, Eye Irritant.

-

Signal Word: Danger

-

Personal Protective Equipment (PPE): Eyeshields, faceshields, gloves, and a suitable respirator are recommended.

-

Storage Class: 6.1A - Combustible, acutely toxic hazardous materials.

Conclusion

Bromoacetaldehyde diethyl acetal is an indispensable reagent in modern organic synthesis, particularly within the pharmaceutical industry. Its stable, protected aldehyde form allows for precise chemical manipulations, leading to the efficient production of complex and vital drug molecules. A thorough understanding of its properties, synthesis, and handling is crucial for its safe and effective utilization in research and development.

References

- 1. Synthesis method for bromoacetaldehyde diethyl acetal - Eureka | Patsnap [eureka.patsnap.com]

- 2. nbinno.com [nbinno.com]

- 3. Bromoacetaldehyde diethyl acetal, 97% 2032-35-1 India [ottokemi.com]

- 4. 溴乙醛缩二乙醇 97% | Sigma-Aldrich [sigmaaldrich.com]

- 5. Bromoacetaldehyde Diethyl Acetal | 2032-35-1 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]

- 6. Bromoacetaldehyde diethyl acetal | 2032-35-1 [chemicalbook.com]

- 7. chembk.com [chembk.com]

- 8. prepchem.com [prepchem.com]

Synthesis of Bromoacetaldehyde Diethyl Acetal from Vinyl Acetate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the synthesis of bromoacetaldehyde diethyl acetal, a key intermediate in the production of various pharmaceuticals, starting from vinyl acetate. The primary method detailed is a well-established procedure adapted from Organic Syntheses, offering a robust and scalable approach. This document includes a detailed experimental protocol, quantitative data, and a visualization of the reaction pathway to support laboratory application and process development.

Overview of the Synthesis

The synthesis of bromoacetaldehyde diethyl acetal from vinyl acetate proceeds via a two-step, one-pot reaction. The process involves the bromination of vinyl acetate in the presence of ethanol. The initial electrophilic addition of bromine to the double bond of vinyl acetate is followed by solvolysis with the excess ethanol, which acts as both a reactant and a solvent, to form the desired acetal. Ethyl acetate is generated as a significant by-product.

While other methods exist for preparing bromoacetal, such as the bromination of paraldehyde or diethyl acetal, the vinyl acetate route is a notable option.[1][2] However, some sources indicate that this process may yield by-products with similar properties, making separation challenging and potentially leading to a final product purity of less than 98%.[3][4]

Reaction Pathway and Mechanism

The reaction begins with the electrophilic addition of bromine (Br₂) to the vinyl acetate double bond. This is followed by the nucleophilic attack of ethanol on the resulting intermediate. Subsequent rearrangement and reaction with another molecule of ethanol lead to the formation of bromoacetaldehyde diethyl acetal and ethyl acetate.

Caption: Reaction pathway for the synthesis of bromoacetaldehyde diethyl acetal from vinyl acetate.

Quantitative Data

The following tables summarize the quantitative data for the synthesis based on the procedure from Organic Syntheses.[1][2]

Table 1: Reactant Specifications

| Reactant | Molecular Formula | Molar Mass ( g/mol ) | Amount (moles) | Mass (g) | Volume (mL) | Notes |

| Vinyl Acetate | C₄H₆O₂ | 86.09 | 5 | 430 | ~460 | Distilled before use.[1] |

| Bromine | Br₂ | 159.81 | 5 | ~800 | 255 | Washed with concentrated H₂SO₄.[1] |

| Absolute Ethanol | C₂H₅OH | 46.07 | 26 | ~1200 | 1500 | Acts as solvent and reactant.[1] |

Table 2: Product and Yield Data

| Parameter | Value | Reference |

| Crude Product Weight | 990–1010 g | [1][2] |

| Purified Product Weight | 610–625 g | [1][2] |

| Yield | 62–64% | [1][2] |

| Boiling Point | 62–63°C at 15 mm Hg | [1][2] |

| 84–85°C at 30 mm Hg | [1][2] | |

| Appearance | Colorless liquid | [5] |

Detailed Experimental Protocol

This protocol is adapted from the procedure published in Organic Syntheses, Volume 23, Page 8.[1][2][6]

4.1 Apparatus Setup

-

Assemble a 3-liter, three-necked, round-bottomed flask equipped with a mechanical stirrer, a thermometer, and a gas inlet tube extending to the bottom of the flask.

-

Connect the gas inlet tube to a 500-mL bottle containing 255 mL (5 moles) of bromine. This bottle is then connected to a wash bottle containing 250 mL of concentrated sulfuric acid to dry the incoming air.

-

Attach a safety trap and a connection to a water pump to one of the flask's necks to facilitate the introduction of bromine vapor.

Caption: Workflow for the synthesis and purification of bromoacetaldehyde diethyl acetal.

4.2 Reaction Procedure

-

Charge the 3-liter flask with a solution of 430 g (5 moles) of distilled vinyl acetate in 1.5 L (26 moles) of absolute ethanol.[1]

-

Cool the solution to approximately -10°C using an ice-salt bath and begin stirring.

-

Apply gentle suction from the water pump and introduce bromine into the reaction flask by drawing a rapid current of air through the bromine and sulfuric acid bottles.

-

Regulate the rate of bromine addition so that the entire 255 mL is volatilized over a period of 8–10 hours.[1][2]

-

Once all the bromine has been added, stop the stirring and allow the reaction mixture to stand overnight, gradually warming to room temperature.[1][2]

4.3 Work-up and Purification

-

Pour the reaction mixture into 1.7 L of ice water. If an emulsion forms, add 320 g of hydrated sodium sulfate to facilitate separation.[1]

-

Separate the lower organic layer, which contains the crude product and ethyl acetate.[1][2]

-

Wash the organic layer twice with 300-mL portions of cold water.

-

Wash the organic layer once with 300 mL of cold 10% sodium carbonate solution to neutralize any remaining acids.[1][2]

-

Dry the product over two successive 25-g portions of anhydrous calcium chloride for 30 minutes each.[1][2]

-

The crude product weight should be between 990–1010 g.[1][2]

-

Purify the crude product by distillation under reduced pressure using a 20-cm Vigreux or a 6-in. Widmer column.

-

Collect the fraction boiling at 62–63°C/15 mm Hg. The first fraction will consist mainly of ethyl acetate. The expected yield of pure bromoacetal is 610–625 g (62–64%).[1][2]

Safety and Handling Considerations

-

Bromine: Is highly corrosive, toxic, and causes severe burns. All manipulations should be performed in a well-ventilated fume hood with appropriate personal protective equipment (gloves, goggles, lab coat).

-

Vinyl Acetate: Is a flammable liquid and a potential carcinogen.[5] Avoid inhalation and skin contact.

-

Bromoacetaldehyde Diethyl Acetal: The product is a lachrymator (induces tearing) and has a strong, irritating odor.[7][8] Handle with care in a fume hood. The pure product can be unstable and may discolor over time.[9]

-

General: A thorough risk assessment should be conducted before performing this procedure.[2] The reaction involves cooling to low temperatures and handling large quantities of hazardous materials.

References

- 1. Organic Syntheses Procedure [orgsyn.org]

- 2. orgsyn.org [orgsyn.org]

- 3. Synthesis method for bromoacetaldehyde diethyl acetal - Eureka | Patsnap [eureka.patsnap.com]

- 4. CN104230677A - Synthesis method for bromoacetaldehyde diethyl acetal - Google Patents [patents.google.com]

- 5. Vinyl acetate - Wikipedia [en.wikipedia.org]

- 6. thieme-connect.com [thieme-connect.com]

- 7. Page loading... [guidechem.com]

- 8. chembk.com [chembk.com]

- 9. Bromoacetaldehyde diethyl acetal | 2032-35-1 [chemicalbook.com]

Technical Guide: Physical and Chemical Properties of 2-Bromo-1,1-Diethoxyethane

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Bromo-1,1-diethoxyethane, also known as bromoacetaldehyde diethyl acetal, is a key synthetic building block in organic chemistry. Its utility is prominent in the synthesis of various pharmaceutical compounds and other complex organic molecules. This guide provides an in-depth overview of its core physical and chemical properties, complete with detailed experimental protocols for their determination.

Chemical Identity

| Identifier | Value |

| IUPAC Name | 2-bromo-1,1-diethoxyethane |

| Synonyms | Bromoacetaldehyde diethyl acetal, Bromoacetal, 2,2-Diethoxyethyl bromide, 1-Bromo-2,2-diethoxyethane |

| CAS Number | 2032-35-1 |

| Molecular Formula | C6H13BrO2 |

| Molecular Weight | 197.07 g/mol [1][2][3][4] |

| SMILES | CCOC(CBr)OCC |

| InChI | InChI=1S/C6H13BrO2/c1-3-8-6(5-7)9-4-2/h6H,3-5H2,1-2H3 |

Physical Properties

The physical characteristics of 2-bromo-1,1-diethoxyethane are crucial for its handling, storage, and application in synthetic procedures. A summary of these properties is presented below.

| Property | Value | Conditions |

| Appearance | Colorless to light yellow liquid.[5] | Ambient |

| Boiling Point | 66-67 °C[6][7] | 18 mmHg |

| Density | 1.296 - 1.31 g/mL[6][7][8][9] | 19 - 25 °C |

| Refractive Index | 1.4387 - 1.439[6][7][8][9] | 20 °C |

| Solubility | Insoluble in water.[8] Soluble in chloroform and methanol.[7] | - |

| Flash Point | 65 °C (149 °F)[9] | Closed cup |

| Vapor Density | 6.79[8] | (Air = 1) |

Experimental Protocols

The following sections detail the methodologies for determining the key physical properties of 2-bromo-1,1-diethoxyethane.

Determination of Boiling Point (Micro Reflux Method)

This method is suitable for determining the boiling point of small quantities of liquid.

Apparatus:

-

Small test tube (e.g., 10 x 75 mm)

-

Capillary tube (sealed at one end)

-

Thermometer (-10 to 110 °C)

-

Heating apparatus (e.g., Thiele tube with heating oil or a melting point apparatus with a heating block)

-

Rubber band or wire for attaching the test tube to the thermometer

Procedure:

-

Add approximately 0.5 mL of 2-bromo-1,1-diethoxyethane to the small test tube.

-

Place the capillary tube, sealed end up, into the test tube containing the sample.

-

Attach the test tube to the thermometer using a rubber band, ensuring the sample is level with the thermometer bulb.

-

Insert the assembly into the heating apparatus. The heat transfer medium should be below the level of the rubber band.

-

Heat the apparatus gently. As the temperature rises, a stream of bubbles will emerge from the open end of the capillary tube.

-

Continue heating until a rapid and continuous stream of bubbles is observed.

-

Turn off the heat and allow the apparatus to cool slowly.

-

The boiling point is the temperature at which the stream of bubbles ceases and the liquid begins to enter the capillary tube.[4]

Determination of Density (Pycnometer Method)

This method provides a precise measurement of the density of a liquid.

Apparatus:

-

Pycnometer (a specific volume glass flask with a ground-glass stopper containing a capillary tube)

-

Analytical balance (accurate to ±0.0001 g)

-

Constant temperature water bath

-

Thermometer

Procedure:

-

Clean and dry the pycnometer thoroughly.

-

Weigh the empty, dry pycnometer and record its mass (m1).

-

Fill the pycnometer with distilled water and place it in the constant temperature water bath set to 20°C until it reaches thermal equilibrium.

-

Ensure the pycnometer is completely full, with a small amount of water exiting the capillary in the stopper. Dry the outside of the pycnometer and weigh it (m2).

-

Empty and dry the pycnometer completely.

-

Fill the pycnometer with 2-bromo-1,1-diethoxyethane and equilibrate it in the water bath at 20°C.

-

Dry the outside and weigh the filled pycnometer (m3).

-

The density of 2-bromo-1,1-diethoxyethane is calculated using the following formula: Density = [(m3 - m1) / (m2 - m1)] * Density of water at 20°C

Determination of Refractive Index (Abbe Refractometer)

The refractive index is a measure of how light propagates through a substance.

Apparatus:

-

Abbe refractometer

-

Constant temperature water circulator

-

Light source (sodium lamp or white light with Amici prisms)

-

Dropper

-

Solvent for cleaning (e.g., ethanol or acetone) and soft tissue paper

Procedure:

-

Turn on the refractometer and the constant temperature circulator, setting the temperature to 20°C. Allow the instrument to equilibrate.

-

Open the prism assembly of the refractometer.

-

Using a clean dropper, place a few drops of 2-bromo-1,1-diethoxyethane onto the surface of the measuring prism.

-

Close the prisms firmly.

-

Look through the eyepiece and adjust the light source and mirror to obtain the best illumination.

-

Rotate the coarse and fine adjustment knobs until the dividing line between the light and dark fields is sharp and centered on the crosshairs.

-

If using a white light source, adjust the Amici prisms to eliminate any color dispersion and sharpen the dividing line.

-

Read the refractive index value from the instrument's scale.[10]

Determination of Flash Point (Closed Cup Method)

The flash point is the lowest temperature at which a liquid can form an ignitable mixture in air.

Apparatus:

-

Pensky-Martens or similar closed-cup flash point tester

-

Heat source

-

Ignition source (e.g., gas flame or electric igniter)

-

Thermometer

Procedure:

-

Ensure the apparatus is clean and dry.

-

Pour the sample of 2-bromo-1,1-diethoxyethane into the test cup up to the filling mark.

-

Place the lid on the cup, ensuring it is sealed. Insert the thermometer.

-

Begin heating the sample at a slow, constant rate as specified by the standard method (e.g., ASTM D93).

-

Stir the sample at the recommended speed.

-

At specified temperature intervals, apply the ignition source to the opening in the cup lid.

-

The flash point is the lowest temperature at which the application of the ignition source causes the vapors above the liquid to ignite with a brief flash.[11][12]

Synthesis Workflow

2-Bromo-1,1-diethoxyethane can be synthesized via the bromination of acetaldehyde followed by acetalization with ethanol. A general workflow for this process is outlined below.

Caption: Synthesis workflow for 2-bromo-1,1-diethoxyethane.

Reactivity and Stability

2-Bromo-1,1-diethoxyethane is stable under normal temperatures and pressures. However, it is sensitive to moisture and light.[13] Incompatible materials include strong oxidizing agents and acids.[8][13] Hazardous decomposition products can include carbon monoxide, carbon dioxide, and hydrogen bromide.[8]

Safety Information

This compound is classified as a combustible liquid and is toxic if swallowed or inhaled.[13] It causes skin and serious eye irritation.[13] Appropriate personal protective equipment, including gloves, safety goggles, and a lab coat, should be worn when handling this chemical. Work should be conducted in a well-ventilated fume hood.

Disclaimer: This document is intended for informational purposes only and does not constitute a comprehensive safety guide. Always consult the relevant Safety Data Sheet (SDS) before handling this chemical.

References

- 1. 2-Bromo-1,1-diethoxyethane(bromoacetaldehydediethylacetal) | Drug Information, Uses, Side Effects, Pharma intermediate Chemistry | PharmaCompass.com [pharmacompass.com]

- 2. researchgate.net [researchgate.net]

- 3. CN104672068A - A preparing method of 1,1-diethoxy-2-bromoethane - Google Patents [patents.google.com]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. 2-Bromo-1,1-diethoxyethane(2032-35-1)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]

- 6. dacemirror.sci-hub.box [dacemirror.sci-hub.box]

- 7. acs.org [acs.org]

- 8. Ethane, 2-bromo-1,1-diethoxy- [webbook.nist.gov]

- 9. przyrbwn.icm.edu.pl [przyrbwn.icm.edu.pl]

- 10. davjalandhar.com [davjalandhar.com]

- 11. precisionlubrication.com [precisionlubrication.com]

- 12. scimed.co.uk [scimed.co.uk]

- 13. Ethane, 2-bromo-1,1-diethoxy- | C6H13BrO2 | CID 74852 - PubChem [pubchem.ncbi.nlm.nih.gov]

Bromoacetaldehyde Diethyl Acetal: A Technical Guide to Solubility and Stability

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the solubility and stability of bromoacetaldehyde diethyl acetal, a key intermediate in the synthesis of various pharmaceuticals and fine chemicals. Understanding these properties is critical for its effective handling, storage, and application in synthetic chemistry.

Core Properties of Bromoacetaldehyde Diethyl Acetal

Bromoacetaldehyde diethyl acetal is a colorless to light yellow liquid.[1] While it is a valuable reagent, its utility is intrinsically linked to its solubility in various solvent systems and its stability under different experimental and storage conditions.

Solubility Profile

Precise quantitative solubility data for bromoacetaldehyde diethyl acetal in a wide range of organic solvents is not extensively documented in publicly available literature. However, based on its chemical structure and available information, a qualitative and semi-quantitative solubility profile can be established. The compound is generally considered to be of low polarity.

Table 1: Solubility of Bromoacetaldehyde Diethyl Acetal

| Solvent Class | Solvent | Solubility | Remarks |

| Aqueous | Water | Immiscible | Does not mix with water.[1][2] |

| Alcohols | Methanol | Slightly Soluble[1] | |

| Ethanol | Soluble | Used as a reaction solvent in its synthesis.[3] | |

| Halogenated | Chloroform | Slightly Soluble[1] | |

| Dichloroethane | Soluble | Used for extraction during its synthesis.[3] | |

| Ethers | Diethyl Ether | Soluble | Inferred from general organic chemistry principles ("like dissolves like"). |

| Hydrocarbons | Toluene | Soluble | Used as a reaction solvent in reactions involving the acetal.[4] |

| Amides | Dimethylformamide (DMF) | Soluble | Used as a reaction solvent in reactions involving the acetal.[4] |

| Oils/Fats | - | Miscible | The liquid may be miscible with fats or oils.[2] |

Stability Characteristics

The stability of bromoacetaldehyde diethyl acetal is a critical consideration for its storage and use. The pure compound is known to be unstable, particularly when exposed to moisture and acid.

Table 2: Stability of Bromoacetaldehyde Diethyl Acetal under Various Conditions

| Condition | Stability | Remarks and Recommendations |

| pH | Unstable in acidic conditions. Stable in neutral to slightly basic conditions. | Acetals are susceptible to acid-catalyzed hydrolysis to the corresponding aldehyde and alcohol.[5][6][7][8][9][10] During workup of its synthesis, a sodium carbonate solution (pH > 7) is used for washing, indicating stability at slightly basic pH.[11] |

| Temperature | Decomposes upon heating.[2] | Recommended storage temperature is 2-8°C.[1] Distillation is performed under reduced pressure to lower the boiling point and minimize thermal decomposition.[1] |

| Moisture | Moisture sensitive.[1] | Hydrolysis can occur in the presence of water, especially under acidic conditions. Store in a tightly closed container in a dry place. |

| Light | May darken in storage.[1] | Protect from sunlight. |

| Purity | Pure acetal is unstable and can discolor within hours and turn black after several days.[1] Crude acetal is reported to be stable for several months.[1] High-purity (>99.0%) product is stable for over 6 months under proper storage.[3] | |

| Incompatible Materials | Strong oxidizing agents, Acids.[2] | Avoid contact with these materials to prevent vigorous reactions or decomposition. |

Experimental Protocols

Protocol 1: Determination of Solubility in Organic Solvents

This protocol outlines a general procedure for determining the solubility of a liquid organic compound like bromoacetaldehyde diethyl acetal in various solvents at a specified temperature (e.g., 25°C).

Materials:

-

Bromoacetaldehyde diethyl acetal

-

A range of organic solvents (e.g., ethanol, methanol, toluene, hexane, ethyl acetate)

-

Analytical balance

-

Volumetric flasks (10 mL)

-

Glass vials with screw caps

-

Vortex mixer

-

Constant temperature bath

Procedure:

-

Equilibrate all solvents and the bromoacetaldehyde diethyl acetal to the desired temperature (e.g., 25°C) in a constant temperature bath.

-

To a series of tared 10 mL volumetric flasks, add a known volume of a specific solvent.

-

Add small, accurately weighed increments of bromoacetaldehyde diethyl acetal to each flask.

-

After each addition, cap the flask and vortex for 2-3 minutes to ensure thorough mixing.

-

Visually inspect the solution for any signs of undissolved material (e.g., cloudiness, separate layers).

-

Continue adding the acetal until saturation is reached (i.e., a persistent second phase or cloudiness is observed).

-

The total mass of the acetal dissolved in the known volume of the solvent at saturation is used to calculate the solubility, typically expressed in g/100 mL.

Protocol 2: Assessment of Stability to Acid-Catalyzed Hydrolysis by ¹H NMR Spectroscopy

This protocol describes a method to monitor the rate of hydrolysis of bromoacetaldehyde diethyl acetal under acidic conditions using ¹H NMR spectroscopy. This allows for the determination of the compound's stability in an acidic environment.[5]

Materials:

-

Bromoacetaldehyde diethyl acetal

-

Deuterated solvent (e.g., acetonitrile-d₃)

-

Deuterium oxide (D₂O)

-

A strong acid catalyst (e.g., HCl or H₂SO₄)

-

NMR tubes

-

NMR spectrometer

Procedure:

-

Prepare a stock solution of the acid catalyst in D₂O.

-

In an NMR tube, dissolve a precise amount of bromoacetaldehyde diethyl acetal in a known volume of the deuterated solvent.

-

Acquire an initial ¹H NMR spectrum (t=0) of the solution.

-

To initiate the hydrolysis, add a specific volume of the acidic D₂O solution to the NMR tube, ensuring rapid mixing.

-

Immediately begin acquiring a series of ¹H NMR spectra at regular time intervals.

-

Monitor the reaction by observing the disappearance of the characteristic signals of the acetal (e.g., the CH proton of the acetal group) and the appearance of new signals corresponding to the aldehyde and ethanol protons.

-

Integrate the relevant peaks in each spectrum to determine the relative concentrations of the acetal and the hydrolysis products over time.

-

The rate of hydrolysis can be determined by plotting the concentration of the bromoacetaldehyde diethyl acetal versus time.

Logical Relationships and Pathways

The stability of bromoacetaldehyde diethyl acetal is influenced by several interconnected factors. The following diagram illustrates these relationships, highlighting the pathways that can lead to its decomposition.

Caption: Factors influencing the stability of bromoacetaldehyde diethyl acetal.

This guide provides a foundational understanding of the solubility and stability of bromoacetaldehyde diethyl acetal based on currently available information. For critical applications, it is recommended that researchers perform their own specific solubility and stability studies under their precise experimental conditions.

References

- 1. Bromoacetaldehyde diethyl acetal | 2032-35-1 [chemicalbook.com]

- 2. datasheets.scbt.com [datasheets.scbt.com]

- 3. CN104230677A - Synthesis method for bromoacetaldehyde diethyl acetal - Google Patents [patents.google.com]

- 4. researchgate.net [researchgate.net]

- 5. benchchem.com [benchchem.com]

- 6. pubs.acs.org [pubs.acs.org]

- 7. A Simple and Versatile Method for the Formation of Acetals/Ketals Using Trace Conventional Acids - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Acetal Hydrolysis Mechanism - Chemistry Steps [chemistrysteps.com]

- 10. masterorganicchemistry.com [masterorganicchemistry.com]

- 11. Organic Syntheses Procedure [orgsyn.org]

Spectroscopic Profile of Bromoacetaldehyde Diethyl Acetal: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for bromoacetaldehyde diethyl acetal, a key intermediate in the synthesis of various pharmaceuticals and fine chemicals. The following sections detail its nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data, along with the experimental protocols for obtaining these spectra.

Quantitative Spectroscopic Data

The spectroscopic data for bromoacetaldehyde diethyl acetal is summarized in the tables below, providing a clear reference for compound identification and characterization.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: ¹H NMR Spectroscopic Data for Bromoacetaldehyde Diethyl Acetal

| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Assignment |

| 4.67 | t | 5.5 | -CH(OEt)₂ |

| 3.70 | dq | 9.3, 7.1 | -OCH₂CH₃ (diastereotopic) |

| 3.59 | dq | 9.3, 7.1 | -OCH₂CH₃ (diastereotopic) |

| 3.37 | d | 5.5 | -CH₂Br |

| 1.24 | t | 7.1 | -OCH₂CH₃ |

Note: Spectra are typically recorded in CDCl₃ at varying frequencies (e.g., 300 MHz or 400 MHz). Chemical shifts may vary slightly depending on the solvent and instrument.

Table 2: ¹³C NMR Spectroscopic Data for Bromoacetaldehyde Diethyl Acetal

| Chemical Shift (δ) ppm | Assignment |

| 100.8 | -CH(OEt)₂ |

| 62.5 | -OCH₂CH₃ |

| 35.5 | -CH₂Br |

| 15.1 | -OCH₂CH₃ |

Note: Spectra are typically recorded in CDCl₃.

Mass Spectrometry (MS)

Table 3: Mass Spectrometry Data for Bromoacetaldehyde Diethyl Acetal (Electron Ionization - EI)

| m/z | Relative Intensity (%) | Assignment |

| 198 | 2 | [M+2]⁺ |

| 196 | 2 | [M]⁺ |

| 153 | 73 | [M - C₂H₅O]⁺ |

| 151 | 71 | [M - C₂H₅O]⁺ (Br isotope) |

| 125 | 87 | [M - Br]⁺ |

| 123 | 87 | [M - Br]⁺ (isotope) |

| 103 | 99 | [CH(OC₂H₅)₂]⁺ |

| 75 | 82 | [CH(OC₂H₅)]⁺ |

| 47 | 100 | [C₂H₅O]⁺ |

Infrared (IR) Spectroscopy

Table 4: Key Infrared Absorption Bands for Bromoacetaldehyde Diethyl Acetal

| Wavenumber (cm⁻¹) | Functional Group Assignment |

| 2976 | C-H stretch (alkane) |

| 1125 | C-O stretch (acetal) |

| 1065 | C-O stretch (acetal) |

| 670 | C-Br stretch |

Experimental Protocols

The following are detailed methodologies for the key spectroscopic techniques used to characterize bromoacetaldehyde diethyl acetal.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain ¹H and ¹³C NMR spectra to elucidate the carbon-hydrogen framework of the molecule.

Methodology:

-

Sample Preparation: A sample of bromoacetaldehyde diethyl acetal (approximately 5-20 mg for ¹H NMR, 20-50 mg for ¹³C NMR) is dissolved in approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃) in a clean, dry NMR tube. A small amount of tetramethylsilane (TMS) can be added as an internal standard (δ 0.00 ppm), although referencing to the residual solvent peak is also common.

-

Instrumentation: A high-resolution NMR spectrometer (e.g., 300 or 400 MHz) is used.

-

Data Acquisition:

-

The NMR tube is placed in the spectrometer's probe.

-

The magnetic field is shimmed to achieve homogeneity.

-

For ¹H NMR, a single pulse experiment is typically sufficient. Data is acquired for a set number of scans.

-

For ¹³C NMR, a proton-decoupled experiment is performed to simplify the spectrum to single lines for each unique carbon atom. A larger number of scans is required due to the lower natural abundance of the ¹³C isotope.

-

-

Data Processing: The acquired free induction decay (FID) is Fourier transformed to generate the frequency-domain spectrum. Phase and baseline corrections are applied. The chemical shifts are referenced to TMS or the residual solvent peak. For ¹H NMR, the signals are integrated to determine the relative number of protons.

Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in the molecule.

Methodology:

-

Sample Preparation: As bromoacetaldehyde diethyl acetal is a liquid, a thin film is prepared. A drop of the neat liquid is placed between two salt plates (e.g., NaCl or KBr). The plates are gently pressed together to form a thin, uniform film.

-

Instrumentation: A Fourier-transform infrared (FTIR) spectrometer is used.

-

Data Acquisition:

-

A background spectrum of the clean salt plates is collected.

-

The sample (sandwiched plates) is placed in the spectrometer's sample holder.

-

The infrared spectrum is recorded over a typical range of 4000-400 cm⁻¹.

-

-

Data Processing: The instrument's software automatically subtracts the background spectrum from the sample spectrum to produce the final IR spectrum.

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of the molecule.

Methodology:

-

Sample Introduction: The liquid sample is introduced into the mass spectrometer, often via direct injection or through a gas chromatograph (GC-MS) for separation from any impurities.[1][2]

-

Ionization: Electron Ionization (EI) is a common method for this type of compound.[1] The sample molecules in the gas phase are bombarded with a high-energy electron beam (typically 70 eV), causing ionization and fragmentation.[1]

-

Mass Analysis: The resulting positively charged ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole or time-of-flight analyzer).

-

Detection: An electron multiplier or similar detector records the abundance of each ion.

-

Data Processing: A mass spectrum is generated, which is a plot of relative ion abundance versus m/z.

Visualizations

The following diagrams illustrate key workflows related to the synthesis and characterization of bromoacetaldehyde diethyl acetal.

Caption: Workflow for the synthesis and spectroscopic characterization of an organic compound.

Caption: Synthesis workflow for bromoacetaldehyde diethyl acetal.[1]

References

A Technical Guide to Bromoacetaldehyde Diethyl Acetal: Commercial Sources, Purity, and Analysis

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of bromoacetaldehyde diethyl acetal, a key building block in organic synthesis, particularly in the pharmaceutical industry. This document details its commercial availability, typical purity levels, common impurities associated with different synthetic routes, and detailed analytical methodologies for quality control.

Commercial Availability and Purity

Bromoacetaldehyde diethyl acetal is readily available from a variety of chemical suppliers. The purity of the commercially available product typically ranges from 95% to over 99%, as determined by gas chromatography (GC). The table below summarizes the offerings from several major suppliers.

| Supplier | Stated Purity (by GC) | Synonyms |

| Tokyo Chemical Industry (TCI) | >95.0%[1][2] | 2-Bromo-1,1-diethoxyethane, 2,2-Diethoxyethyl Bromide[1][2] |

| Sigma-Aldrich | 97% | 2-Bromo-1,1-diethoxyethane, Bromoacetal[3] |

| Thermo Scientific (Alfa Aesar) | 97% | Not specified |

| ECHEMI (various suppliers) | 98% to 99.9%[4] | Ethane,2-bromo-1,1-diethoxy-; Acetaldehyde,bromo-,diethyl acetal; 2-Bromo-1,1-diethoxyethane; Bromacetal; 1,1-Diethoxy-2-bromoethane; Diethyl bromoacetaldehyde acetal; 2-Bromoacetaldehyde diethyl acetal; 1-Bromo-2,2-diethoxyethane; 2,2-Diethoxyethyl bromide; α-Bromoacetaldehyde diethyl acetal[4] |

| Lab Pro Inc. | Min. 95.0% | Not specified |

| Ottokemi | 97%[5] | 2-Bromo-1,1-diethoxyethane, Bromoacetal[5] |

Synthetic Routes and Potential Impurities

The purity of bromoacetaldehyde diethyl acetal is intrinsically linked to its synthetic route. Understanding the manufacturing process provides insight into the potential impurity profile. Two common synthetic pathways are highlighted below, each with its characteristic byproducts.

Synthesis from Vinyl Acetate

One established method involves the bromination of vinyl acetate followed by alcoholysis.[6] While a viable route, it is reported that the byproducts generated during the alcoholysis step have similar properties to the desired product, making separation challenging and potentially leading to lower purity.[6]

Potential Impurities:

-

Unreacted vinyl acetate: Due to incomplete reaction.

-

Ethyl acetate: Formed as a byproduct.

-

α,β-dibromodiethyl ether: A potential intermediate or side-product.[7]

-

Over-brominated species: Products with more than one bromine atom.

Synthesis from Paraldehyde

An alternative and often preferred method starts with the bromination of paraldehyde in the presence of ethanol and a copper catalyst.[6][8] This process is claimed to produce a higher purity product, often exceeding 98%, with a more favorable impurity profile for separation.[6]

Potential Impurities:

-

Unreacted paraldehyde: From incomplete conversion.

-

Residual ethanol: As it is used in excess.

-

Bromoacetaldehyde: The intermediate before acetalization, which can be present if the reaction is incomplete.

-

Dichloroethane: If used as an extraction solvent.[6]

The purification of the final product is typically achieved through vacuum distillation or fractionation to remove lower and higher boiling point impurities.[6]

Analytical Methods for Quality Control

A robust analytical workflow is crucial to ensure the quality and purity of bromoacetaldehyde diethyl acetal for research and drug development. The primary analytical techniques employed are Gas Chromatography (GC), Nuclear Magnetic Resonance (NMR) spectroscopy, and Mass Spectrometry (MS).

Experimental Workflow for Quality Control

The following diagram illustrates a typical workflow for the comprehensive analysis of bromoacetaldehyde diethyl acetal.

Experimental Protocols

GC is the standard method for determining the purity of bromoacetaldehyde diethyl acetal.

-

Instrumentation: A gas chromatograph equipped with a Flame Ionization Detector (FID) is typically used.

-

Column: A non-polar or medium-polarity capillary column, such as a DB-5ms (30 m x 0.25 mm ID, 0.25 µm film thickness) or equivalent, is suitable.

-

Carrier Gas: Helium or Hydrogen at a constant flow rate (e.g., 1 mL/min).

-

Injector: Split/splitless injector, with a split ratio of 50:1.

-

Temperatures:

-

Injector Temperature: 250 °C

-

Detector Temperature: 280 °C

-

-

Oven Program:

-

Initial Temperature: 60 °C, hold for 2 minutes.

-

Ramp: 10 °C/min to 200 °C, hold for 5 minutes.

-

-

Injection Volume: 1 µL of a 1% solution in a suitable solvent (e.g., dichloromethane or ethyl acetate).

-

Data Analysis: Purity is determined by the area percent of the main peak relative to the total area of all peaks. Impurities can be quantified against a reference standard if available.

NMR spectroscopy is used for structural confirmation and to identify and quantify certain impurities, particularly residual solvents.

-

Instrumentation: A 300 MHz or higher field NMR spectrometer.

-

Solvent: Chloroform-d (CDCl₃) with 0.03% v/v Tetramethylsilane (TMS) as an internal standard.

-

¹H NMR Spectroscopy:

-

Expected Chemical Shifts (δ, ppm):

-

~4.67 (t, 1H, -CH(OEt)₂)

-

~3.70 & ~3.59 (m, 4H, -OCH₂CH₃)

-

~3.37 (d, 2H, Br-CH₂)

-

~1.24 (t, 6H, -OCH₂CH₃)

-

-

-

¹³C NMR Spectroscopy:

-

Expected Chemical Shifts (δ, ppm):

-

~100.0 (-CH(OEt)₂)

-

~62.5 (-OCH₂CH₃)

-

~34.0 (Br-CH₂)

-

~15.0 (-OCH₂CH₃)

-

-

-

Analysis: The proton and carbon NMR spectra should be consistent with the structure of bromoacetaldehyde diethyl acetal. Integration of proton signals can be used to quantify impurities against an internal standard of known concentration.

MS is used to confirm the molecular weight and to help identify unknown impurities.

-

Instrumentation: A Gas Chromatograph-Mass Spectrometer (GC-MS) or a standalone mass spectrometer with a suitable ionization source (e.g., Electron Ionization - EI).

-

GC-MS Conditions: The GC conditions described above can be coupled with a mass spectrometer.

-

Mass Spectrometer Parameters (EI):

-

Ionization Energy: 70 eV

-

Source Temperature: 230 °C

-

Mass Range: m/z 35-300

-

-

Expected Fragmentation Pattern (m/z):

-

The molecular ion peak [M]⁺ is often weak or absent. Characteristic fragments include:

-

[M-Br]⁺

-

[M-OEt]⁺

-

[CH(OEt)₂]⁺ (m/z 103)

-

[CH₂Br]⁺ (m/z 93, 95)

-

[C₂H₅]⁺ (m/z 29)

-

-

-

Analysis: The mass spectrum should show the characteristic fragmentation pattern of bromoacetaldehyde diethyl acetal. The mass spectra of impurity peaks from the GC-MS analysis can be compared against spectral libraries for identification. A patent for the synthesis of bromoacetaldehyde diethyl acetal reports the following EI-MS fragmentation: m/z (%) 198(M+2, 2), 196(M+, 2), 153(73), 151(71), 125(87), 123(87), 103(99), 95(24), 93(28), 75(82), 47(100), 43(73).[6]

Conclusion

Bromoacetaldehyde diethyl acetal is a critical reagent in the synthesis of pharmaceuticals and other fine chemicals. For researchers and drug development professionals, a thorough understanding of its commercial sources, purity levels, and potential impurities is essential for ensuring the quality and reproducibility of their work. The implementation of a robust analytical quality control workflow, incorporating GC, NMR, and MS, is paramount for verifying the identity and purity of this important synthetic building block.

References

- 1. Organic Syntheses Procedure [orgsyn.org]

- 2. gcms.cz [gcms.cz]

- 3. researchgate.net [researchgate.net]

- 4. A13276.36 [thermofisher.com]

- 5. researchgate.net [researchgate.net]

- 6. CN104230677A - Synthesis method for bromoacetaldehyde diethyl acetal - Google Patents [patents.google.com]

- 7. dr.lib.iastate.edu [dr.lib.iastate.edu]

- 8. nbinno.com [nbinno.com]

An In-depth Technical Guide to the Reactions of Bromoacetaldehyde Diethyl Acetal with Nucleophiles

For Researchers, Scientists, and Drug Development Professionals

Abstract

Bromoacetaldehyde diethyl acetal is a versatile bifunctional reagent widely employed in organic synthesis. Its utility stems from the presence of a reactive bromine atom, which is susceptible to nucleophilic displacement, and a masked aldehyde functionality that can be revealed under acidic conditions. This guide provides a comprehensive overview of the reactions of bromoacetaldehyde diethyl acetal with a variety of nucleophiles, offering detailed experimental protocols, quantitative data, and mechanistic insights relevant to researchers in academia and the pharmaceutical industry.

Introduction

Bromoacetaldehyde diethyl acetal, also known as 2-bromo-1,1-diethoxyethane, serves as a crucial building block in the synthesis of a wide array of organic molecules, including pharmaceuticals, agrochemicals, and materials.[1] Its masked aldehyde group allows for selective alkylation of nucleophiles without undesired reactions at the carbonyl carbon. The subsequent deprotection of the acetal under acidic conditions liberates the aldehyde for further transformations. This unique reactivity profile makes it an important intermediate in the synthesis of various heterocyclic compounds and in the extension of carbon chains. This document details its reactions with various classes of nucleophiles, providing practical guidance for its application in complex molecule synthesis.

Reactions with Nitrogen Nucleophiles

Nitrogen-containing compounds are a prevalent class of nucleophiles that readily react with bromoacetaldehyde diethyl acetal, typically via an SN2 mechanism, to form a new carbon-nitrogen bond. These reactions are fundamental in the synthesis of many nitrogen-containing heterocycles and other important pharmaceutical intermediates.

Hantzsch Thiazole Synthesis

The Hantzsch thiazole synthesis is a classic method for the preparation of thiazole rings. The reaction involves the condensation of an α-halocarbonyl compound, in this case, bromoacetaldehyde diethyl acetal, with a thioamide, most commonly thiourea.[2][3] The resulting 2-aminothiazole derivatives are scaffolds of significant interest in medicinal chemistry.[4]

Reaction Mechanism:

The reaction proceeds through initial nucleophilic attack of the sulfur atom of thiourea on the electrophilic carbon bearing the bromine atom. This is followed by an intramolecular cyclization and subsequent dehydration to afford the aromatic thiazole ring.

// Reactants BAA [label="Bromoacetaldehyde\ndiethyl acetal"]; Thiourea [label="Thiourea"];

// Intermediates Intermediate1 [label="Isothiouronium\nIntermediate"]; Intermediate2 [label="Cyclized\nIntermediate"];

// Product Product [label="2-Amino-4-(diethoxymethyl)thiazole"]; Deprotection [label="Acidic\nDeprotection"]; FinalProduct [label="2-Amino-4-formylthiazole"];

// Nodes for reaction conditions node [shape=box, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; Solvent [label="Ethanol"]; Heat [label="Reflux"]; Acid [label="HCl"];

// Workflow BAA -> Intermediate1 [label="+ Thiourea"]; Thiourea -> Intermediate1; Intermediate1 -> Intermediate2 [label="Intramolecular\nCyclization"]; Intermediate2 -> Product [label="- H2O"]; Product -> FinalProduct [label="+ H2O, H+"];

// Styling BAA, Thiourea, Product, FinalProduct { shape=box; style=rounded; fillcolor="#4285F4"; fontcolor="#FFFFFF"; }

Intermediate1, Intermediate2 { shape=box; style="rounded,dashed"; fillcolor="#FBBC05"; fontcolor="#202124"; }

Deprotection { shape=ellipse; fillcolor="#34A853"; fontcolor="#FFFFFF"; } } mend Diagram 1: Hantzsch Thiazole Synthesis Workflow

Experimental Protocol: Synthesis of 2-Amino-4-(diethoxymethyl)thiazole [3][5]

A mixture of bromoacetaldehyde diethyl acetal (1 mole) and thiourea (1 mole) in ethanol is heated at reflux for 24 hours. After cooling, the reaction mixture is concentrated under reduced pressure. The residue is then dissolved in water and neutralized with a saturated solution of sodium bicarbonate. The aqueous layer is extracted with ethyl acetate, and the combined organic layers are dried over anhydrous sodium sulfate and concentrated to give the crude product. Purification by column chromatography on silica gel (eluting with a mixture of hexane and ethyl acetate) affords 2-amino-4-(diethoxymethyl)thiazole.

Alkylation of Imidazoles

The alkylation of imidazoles with bromoacetaldehyde diethyl acetal provides a straightforward route to N-substituted imidazole derivatives. These products are valuable intermediates in the synthesis of ionic liquids and pharmacologically active molecules. The reaction is typically carried out in the presence of a base to deprotonate the imidazole nitrogen, thereby increasing its nucleophilicity.[6]

Experimental Protocol: Synthesis of 1-(2,2-Diethoxyethyl)-1H-imidazole [7]

To a solution of imidazole (1 equivalent) in a suitable solvent such as acetonitrile or DMF, a base like potassium carbonate or sodium hydride (1.1 equivalents) is added, and the mixture is stirred at room temperature for 30 minutes. Bromoacetaldehyde diethyl acetal (1.1 equivalents) is then added, and the reaction mixture is stirred at room temperature or gentle heating until the reaction is complete (monitored by TLC). The solvent is removed under reduced pressure, and the residue is partitioned between water and ethyl acetate. The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated. The crude product is purified by column chromatography to yield 1-(2,2-diethoxyethyl)-1H-imidazole.

Gabriel Synthesis with Phthalimide

The Gabriel synthesis offers a classic and reliable method for the synthesis of primary amines. The potassium salt of phthalimide serves as a nucleophile, displacing the bromide from bromoacetaldehyde diethyl acetal. Subsequent hydrolysis or hydrazinolysis of the resulting N-alkylated phthalimide yields the primary amine.

Experimental Protocol: Synthesis of 2-(2,2-Diethoxyethyl)isoindoline-1,3-dione

Potassium phthalimide (1.1 equivalents) and bromoacetaldehyde diethyl acetal (1 equivalent) are suspended in a polar aprotic solvent such as DMF. The mixture is heated at 80-100 °C for several hours until the starting materials are consumed (monitored by TLC). After cooling to room temperature, the reaction mixture is poured into water, and the resulting precipitate is collected by filtration, washed with water, and dried to afford 2-(2,2-diethoxyethyl)isoindoline-1,3-dione.

Reactions with Oxygen Nucleophiles

Oxygen nucleophiles, particularly phenoxides, react with bromoacetaldehyde diethyl acetal in a Williamson ether synthesis to form the corresponding aryl ethers. This reaction is a valuable method for introducing an acetal-protected acetaldehyde moiety onto a phenolic core.

Williamson Ether Synthesis with Phenols

The Williamson ether synthesis involves the deprotonation of a phenol with a base to form a more nucleophilic phenoxide, which then displaces a halide from an alkyl halide.[8]

Reaction Workflow:

// Reactants Phenol [label="Phenol"]; Base [label="Base (e.g., K2CO3)"]; BAA [label="Bromoacetaldehyde\ndiethyl acetal"];

// Intermediates Phenoxide [label="Phenoxide\nIntermediate"];

// Product Product [label="Aryloxyacetaldehyde\ndiethyl acetal"]; Deprotection [label="Acidic\nDeprotection"]; FinalProduct [label="Aryloxyacetaldehyde"];

// Nodes for reaction conditions Solvent [label="DMF", shape=box, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; Heat [label="Heat", shape=box, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"];

// Workflow Phenol -> Phenoxide [label="+ Base"]; Base -> Phenoxide; Phenoxide -> Product [label="+ Bromoacetaldehyde\ndiethyl acetal"]; BAA -> Product; Product -> FinalProduct [label="+ H2O, H+"];

// Styling Phenol, BAA, Product, FinalProduct { shape=box; style=rounded; fillcolor="#4285F4"; fontcolor="#FFFFFF"; }

Phenoxide { shape=box; style="rounded,dashed"; fillcolor="#FBBC05"; fontcolor="#202124"; }

Base { shape=ellipse; fillcolor="#EA4335"; fontcolor="#FFFFFF"; } } mend Diagram 2: Williamson Ether Synthesis Workflow

Experimental Protocol: General Procedure for the Synthesis of Aryloxyacetaldehyde Diethyl Acetals [9][10]

A mixture of the phenol (1 equivalent), potassium carbonate (1.5 equivalents), and bromoacetaldehyde diethyl acetal (1.2 equivalents) in DMF is heated at 140 °C overnight.[9] The reaction mixture is then cooled to room temperature and poured into water. The aqueous layer is extracted with diethyl ether or ethyl acetate. The combined organic layers are washed with water and brine, dried over anhydrous magnesium sulfate, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel to afford the desired aryloxyacetaldehyde diethyl acetal.

Reactions with Carbon Nucleophiles

Carbon-based nucleophiles, such as Grignard reagents and cyanide ions, can also react with bromoacetaldehyde diethyl acetal, leading to the formation of new carbon-carbon bonds.

Reaction with Grignard Reagents

Grignard reagents are potent nucleophiles that can displace the bromide from bromoacetaldehyde diethyl acetal. However, the strong basicity of Grignard reagents can lead to side reactions, such as elimination. Careful control of reaction conditions is crucial.

Experimental Protocol: Reaction with Phenylmagnesium Bromide [11][12]

A solution of phenylmagnesium bromide in THF is cooled to 0 °C. Bromoacetaldehyde diethyl acetal (0.8 equivalents) is added dropwise, and the reaction mixture is stirred at 0 °C for 1 hour and then at room temperature for an additional 2 hours. The reaction is quenched by the slow addition of a saturated aqueous solution of ammonium chloride. The mixture is extracted with diethyl ether, and the combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, and concentrated. The product is purified by distillation or column chromatography.

Reaction with Cyanide

The cyanide ion is an effective nucleophile for the displacement of bromide, providing a route to cyanacetaldehyde diethyl acetal, a precursor to various nitrogen-containing heterocycles and other functionalized molecules.

Experimental Protocol: Synthesis of Cyanacetaldehyde Diethyl Acetal [13]

A mixture of bromoacetaldehyde diethyl acetal (8 g), sodium cyanide (3 g), and dimethyl sulfoxide (20 ml) is heated at 80 °C for 5 hours.[13] The reaction mixture is then poured into water (80 ml) and extracted twice with chloroform (50 ml).[13] The combined chloroform extracts are washed with water, dried over magnesium sulfate, and distilled under vacuum to yield cyanacetaldehyde diethyl acetal.[13]

Quantitative Data Summary

The following tables summarize quantitative data for selected reactions of bromoacetaldehyde diethyl acetal with various nucleophiles.

Table 1: Synthesis of Bromoacetaldehyde Diethyl Acetal

| Starting Material | Brominating Agent | Solvent | Yield (%) | Reference |

| Vinyl acetate | Bromine | Ethanol | 62-78 | [2][14] |

| Paraldehyde | Bromine | Ethanol | 77-80 | [13][15] |

| Diethyl acetal | N-Bromosuccinimide | CCl4 | - | [8][16] |

Table 2: Reactions with Nucleophiles

| Nucleophile | Product | Solvent | Base | Temperature (°C) | Time | Yield (%) | Reference |

| Thiourea | 2-Amino-4-(diethoxymethyl)thiazole | Ethanol | - | Reflux | 24 h | - | [3][5] |

| Sesamol | 1-(2,2-Diethoxyethoxy)-3,4-methylenedioxybenzene | DMF | K2CO3 | 140 | Overnight | 95 | [9] |

| 4-Methoxyphenol | 1-(2,2-Diethoxyethoxy)-4-methoxybenzene | DMF | K2CO3 | 140 | Overnight | 97 | [9] |

| Imidazole | 1-(2,2-Diethoxyethyl)-1H-imidazole | Acetonitrile | K2CO3 | RT | - | - | [7] |

| Sodium Cyanide | Cyanacetaldehyde diethyl acetal | DMSO | - | 80 | 5 h | - | [13] |

Applications in Drug Development

Bromoacetaldehyde diethyl acetal is a key intermediate in the synthesis of several important pharmaceutical agents. Its ability to introduce a protected two-carbon aldehyde unit is particularly valuable in the construction of complex molecular architectures.

-

Dirithromycin: This macrolide antibiotic is synthesized using a derivative of bromoacetaldehyde diethyl acetal. The acetal moiety is used to alkylate an amine, and the protected aldehyde is later involved in a cyclization reaction to form the core structure of the drug.[13]

-

Paroxetine: In the synthesis of this selective serotonin reuptake inhibitor (SSRI), bromoacetaldehyde diethyl acetal is used to alkylate a phenol, demonstrating the utility of the Williamson ether synthesis in drug synthesis.[9][17]

Conclusion

Bromoacetaldehyde diethyl acetal is a highly valuable and versatile reagent in organic synthesis. Its reactions with a wide range of nucleophiles provide efficient routes to a variety of important molecular scaffolds. This guide has provided a detailed overview of these reactions, including experimental protocols and quantitative data, to aid researchers in the effective application of this reagent in their synthetic endeavors. The continued exploration of the reactivity of bromoacetaldehyde diethyl acetal is expected to lead to the development of novel synthetic methodologies and the discovery of new bioactive molecules.

References

- 1. Synthesis and Biological Evaluation of New Substituted Hantzsch Thiazole Derivatives from Environmentally Benign One-Pot Synthesis Using Silica Supported Tungstosilisic Acid as Reusable Catalyst - PMC [pmc.ncbi.nlm.nih.gov]

- 2. synarchive.com [synarchive.com]

- 3. chemhelpasap.com [chemhelpasap.com]

- 4. athabascau.ca [athabascau.ca]

- 5. scribd.com [scribd.com]

- 6. researchgate.net [researchgate.net]

- 7. mdpi.com [mdpi.com]

- 8. Williamson Ether Synthesis - Edubirdie [edubirdie.com]

- 9. researchgate.net [researchgate.net]

- 10. benchchem.com [benchchem.com]

- 11. web.mnstate.edu [web.mnstate.edu]

- 12. bohr.winthrop.edu [bohr.winthrop.edu]

- 13. prepchem.com [prepchem.com]

- 14. Organic Syntheses Procedure [orgsyn.org]

- 15. CN104230677A - Synthesis method for bromoacetaldehyde diethyl acetal - Google Patents [patents.google.com]

- 16. d-nb.info [d-nb.info]

- 17. Organic Syntheses Procedure [orgsyn.org]

The Unassuming Workhorse: A Technical Guide to the Reactivity of α-Bromo Acetals

For Researchers, Scientists, and Drug Development Professionals